![molecular formula C19H23ClN4S B4019671 4-(4-benzyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine hydrochloride](/img/structure/B4019671.png)
4-(4-benzyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine hydrochloride
Description
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including the use of optically active precursors and various chemical reactions to achieve high optical purity and desired pharmacological effects. For instance, Ashimori et al. (1991) described the synthesis of optically active compounds with high optical purities from specific acids, highlighting the complexity and precision required in the synthetic processes of related compounds (Ashimori et al., 1991).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family is often characterized using advanced techniques to understand their potential biological activity. Studies such as those by Abu‐Hashem et al. (2020) delve into the synthesis of novel compounds derived from specific reactions, which are then used as precursors for further chemical modifications (Abu‐Hashem et al., 2020).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds are explored through various reactions, including nucleophilic aromatic substitution and cyclization. For example, the synthesis of 4-N-piperazinyl-thieno[2,3-d]pyrimidines by Jang et al. (2010) highlights the structural variety and immunosuppressive activity potential, indicating the chemical versatility and biological relevance of compounds in this class (Jang et al., 2010).
Physical Properties Analysis
Investigating the physical properties of such compounds, including solubility and stability, is essential for understanding their potential application. The work by Shibuya et al. (2018) on the discovery of a clinical candidate highlights the importance of solubility and oral absorption in the development of pharmaceutical agents (Shibuya et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and potential biological activities, are critical for determining the applicability of these compounds in therapeutic contexts. Studies such as the synthesis and evaluation of 4-piperazino-5-methylthiopyrimidines for pharmacological properties by Mattioda et al. (1975) provide insight into the chemical series' potential for medical applications (Mattioda et al., 1975).
properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4S.ClH/c1-14-15(2)24-19-17(14)18(20-13-21-19)23-10-8-22(9-11-23)12-16-6-4-3-5-7-16;/h3-7,13H,8-12H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAIYSCMNOVKIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)CC4=CC=CC=C4)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine;hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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